![molecular formula C9H6F4O B1321292 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone CAS No. 886369-93-3](/img/structure/B1321292.png)
2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone
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Description
“2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone” is a chemical compound with the IUPAC name “2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethanone”. It has a molecular weight of 206.14 .
Molecular Structure Analysis
The InChI code for “2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone” is "1S/C9H6F4O/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4H,1H3" . This code provides a standard way to encode the molecular structure using text.Scientific Research Applications
Solvolysis Studies
This compound has been used in studies related to solvolysis, which is a type of chemical reaction in which a solvent breaks down a solute. For instance, the solvolysis rates of 2,2,2-trifluoro-1-(3-chlorophenyl)-1-(substituted phenyl)ethyl and 2,2,2-trifluoro-1-(3,5-dichlorophenyl)-1-(substituted phenyl)ethyl tosylates or bromides were measured at 25.0 °C in 80% aqueous ethanol .
Synthesis of Thiophene Derivatives
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Although it’s not explicitly mentioned, compounds similar to “2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone” could potentially be used in the synthesis of these thiophene derivatives.
Synthesis of Imidazole Derivatives
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Similar to the case with thiophene derivatives, compounds like “2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone” could potentially be used in the synthesis of imidazole derivatives.
properties
IUPAC Name |
2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYBITAYSRVBLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610958 |
Source
|
Record name | 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone | |
CAS RN |
886369-93-3 |
Source
|
Record name | 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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